4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide
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Overview
Description
“4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide” is a chemical compound with the molecular formula C16H17N3O4S . It is a substituted pyridine, which is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines, such as “this compound”, can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Scientific Research Applications
Chemical Synthesis and Dye Development
4-(Morpholinosulfonyl)-N-(pyridin-4-yl)benzamide derivatives are utilized in chemical synthesis, particularly in the development of dyes for synthetic-polymer fibers. These compounds serve as intermediates that, when condensed with various amines, yield dyes ranging from yellow to orange. These dyes exhibit good coloration and fastness properties on polyester, highlighting their importance in textile manufacturing and polymer science (Peters & Bide, 1985).
Photophysical Properties
The attachment of chromophores, such as 4-(N-morpholino)benzoate derivatives, to polymer chains significantly influences their photophysical properties. These compounds demonstrate how the polymer chain can alter the ground-state twisting of donor and acceptor units, affecting the charge distribution and resulting in bathochromic shifts. Such studies are critical in the design of materials with specific optical properties for applications in sensors, organic electronics, and fluorescence imaging (Bajorek & Pa̧czkowski, 1998).
Antidepressant Synthesis
The synthesis of the antidepressant Befol showcases the application of this compound derivatives in pharmaceutical chemistry. Befol, synthesized via the interaction of 4-chloro-N-(3-chloropropyl)benzamide with morpholine, belongs to the class of type A reversible MAO inhibitors, indicating the role of these compounds in the development of new therapeutic agents (Donskaya et al., 2004).
Cancer Research
In cancer research, 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment have been synthesized and evaluated for their inhibitory activity against various cancer cell lines. These compounds, particularly those modified with a morpholine group, have shown significant potency, highlighting their potential in the development of new anticancer drugs (Xiong et al., 2020).
Future Directions
The future directions in the research and application of “4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide” and similar compounds could involve the development of more potent inhibitors . This could be achieved through molecular modeling techniques such as docking, molecular dynamics (MD), and 3-Dimensional structure-activity relationship (3D-QSAR) on a series of N-ethyl-4-(pyridin-4-yl)benzamide-based compounds .
Properties
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(18-14-5-7-17-8-6-14)13-1-3-15(4-2-13)24(21,22)19-9-11-23-12-10-19/h1-8H,9-12H2,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKLVWJSELROMU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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